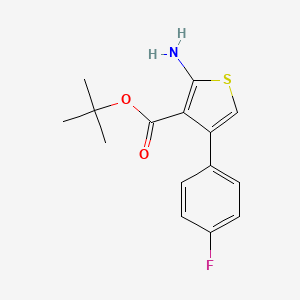
Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate” is likely a complex organic compound. It appears to contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), which is substituted with an amino group (NH2), a tert-butyl group (C(CH3)3), and a carboxylate ester group (CO2R, where R is a group of atoms). The presence of a fluorophenyl group indicates a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and phenyl ring are likely planar due to the conjugation of pi electrons. The tert-butyl group is likely to adopt a tetrahedral geometry around its central carbon atom. The exact three-dimensional structure would depend on the specific locations of the substituent groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The amino group might participate in reactions involving the formation or breaking of N-H bonds. The carboxylate ester group could undergo reactions involving the carbonyl group (C=O) or the ester linkage (C-O-C). The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors influencing these properties might include the size and shape of the molecule, the types and locations of functional groups, and the presence of polar (charge-separated) or nonpolar (charge-balanced) regions. These properties could include solubility in various solvents, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Biologically Active Derivatives
This compound serves as a precursor in the synthesis of new biologically active derivatives. The sterically hindered pyrocatechol moiety can be linked through a 2-thioacetyl covalent bridge to various secondary amines, which are potential pharmacophores . These derivatives could have significant implications in the development of new medications or therapeutic agents.
Antibacterial and Antifungal Applications
The tert-butyl group in this compound can be utilized to synthesize derivatives that exhibit antibacterial and antifungal properties. Research has shown that certain derivatives synthesized from similar compounds have moderate activity against a range of microorganisms . This suggests potential for the development of new antimicrobial agents.
Intermediate in Vitamin Synthesis
Derivatives of this compound can act as intermediates in the synthesis of essential vitamins, such as Biotin. Biotin plays a crucial role in the metabolic cycle, including the biosynthesis of fatty acids, sugars, and amino acids . This application is vital for nutritional science and health-related research.
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and minimize risk .
Future Directions
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds with similar structures are used in a variety of fields, including medicinal chemistry, materials science, and synthetic organic chemistry .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a broad-spectrum biological activity .
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors, leading to various biological responses .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-15(2,3)19-14(18)12-11(8-20-13(12)17)9-4-6-10(16)7-5-9/h4-8H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOUGQDHTIMJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)
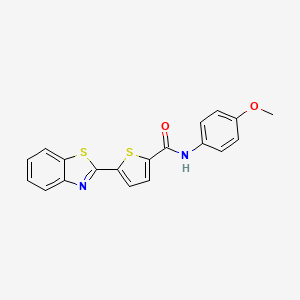
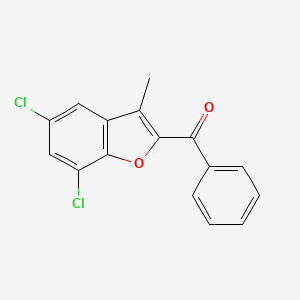
![2-[(2,4-Dichlorobenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B2940520.png)
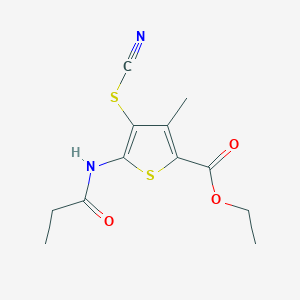
![2-Chloro-N-[phenyl-(2-pyridin-4-ylcyclopropyl)methyl]acetamide;hydrochloride](/img/structure/B2940523.png)
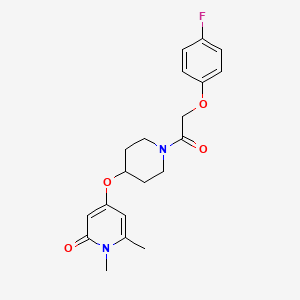
![5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2940526.png)
![N-(2-ethyl-6-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940530.png)

![4-[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2940533.png)
![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)